

Core Experimental Findings on Indapamide Hemihydrate

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Compound Focus: Indapamide hemihydrate

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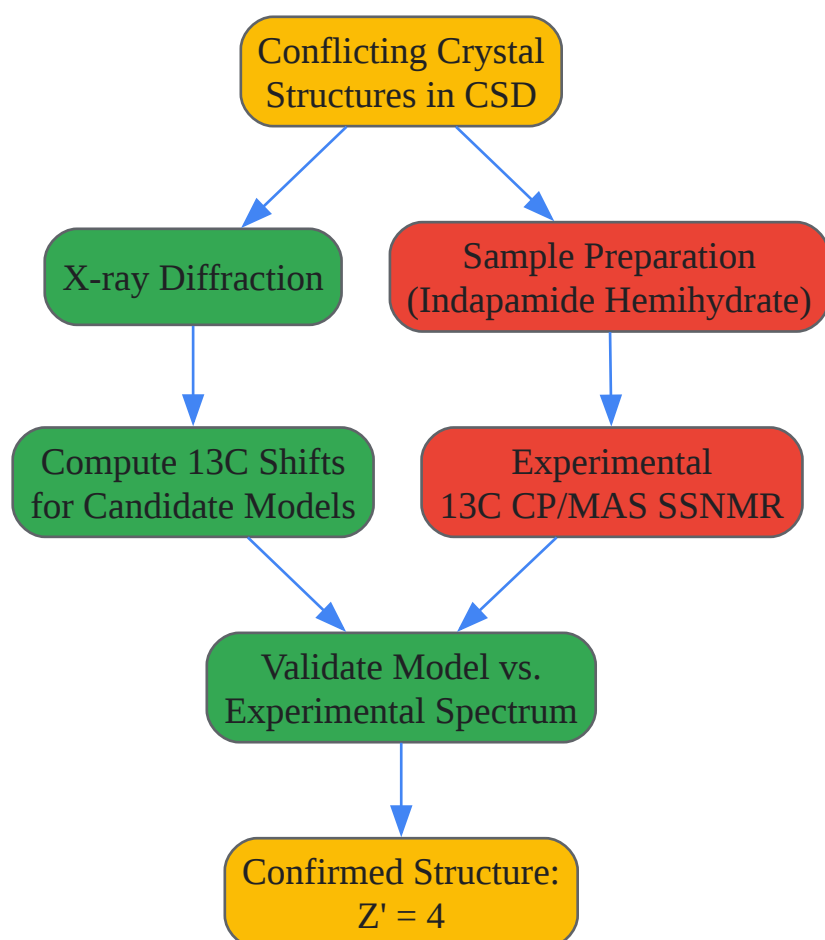
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Aspect	Detail
Research Objective	Resolve conflicting crystal structure determinations of indapamide hemihydrate (IND) [1]
Key Finding	The asymmetric unit contains multiple distinct molecules ((Z' = 4)) , not orientational disorder of sulfonamide groups [1] [2]
Primary Technique	(¹³ C) solid-state NMR (SSNMR) spectroscopy [1]
Complementary Technique	X-ray diffraction (XRD) [2]
Conclusion	NMR crystallography is more effective than refinement agreement factors (R-factors) for distinguishing between alternative crystal structures [1]

Detailed Experimental Protocol: SSNMR for NMR Crystallography

The methodology centered on using SSNMR data to validate and distinguish between proposed structural models.

- **Sample Preparation:** The **indapamide hemihydrate** sample was used as a crystalline solid without further processing for SSNMR analysis [2].
- **Data Collection - (^{13}C) SSNMR:** The key experiment was a **cross-polarization magic-angle spinning (CP/MAS)** (^{13}C) SSNMR spectrum, which provides high-resolution data from solid samples. This allowed for the precise measurement of chemical shifts for the numerous chemically distinct carbon sites in the four molecules of the asymmetric unit ($Z' = 4$) [1] [2].
- **Data Integration & Analysis - NMR Crystallography:**
 - **Hypothesis from Crystallography:** Multiple candidate structural models (with disorder vs. high (Z')) were proposed from X-ray diffraction data [1].
 - **Spectral Prediction:** (^{13}C) chemical shifts were computed for each candidate model using computational methods (likely based on Density Functional Theory - DFT) [1].
 - **Model Validation:** The computed chemical shift patterns for the different models were compared against the experimentally obtained (^{13}C) SSNMR spectrum. The model with ($Z' = 4$) showed a statistically superior match to the experimental data, confirming it as the correct structure [1].



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Research workflow for resolving crystal structure.

Key Technical Application and Workflow

This research demonstrates a powerful application of SSNMR within the **NMR crystallography** approach [1]. The general workflow is highly applicable to other complex pharmaceutical solids:

- **Identify Structural Ambiguity:** Recognize conflicting models or disorder from diffraction data.
- **Acquire Experimental SSNMR:** Obtain high-quality, high-resolution (^{13}C) SSNMR spectra of the crystalline material.
- **Compute Chemical Shifts:** Use quantum mechanical calculations (e.g., DFT) to predict the SSNMR spectrum for each candidate structural model.
- **Statistical Comparison:** Rigorously compare computed and experimental spectra to identify the correct structure.

This approach is particularly valuable when crystallographic refinement metrics (like R-factors) are insufficient to distinguish between complex structural models [1].

The associated research data, including the definitive SSNMR data and crystallographic information, is available as an **Open Access dataset** from Durham University for further analysis [2].

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References

1. Resolving alternative structure determinations ... [pubs.rsc.org]
2. Collections [collections.durham.ac.uk]

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